Kassorin-S
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLGGILNTITGLL |
Origin of Product |
United States |
Discovery and Primary Structural Characterization of Kassorin S
Isolation Methodologies from Kassina maculata and Kassina senegalensis Skin Secretions
The isolation of Kassorin-S from the skin secretions of Kassina maculata and Kassina senegalensis involves a series of biochemical techniques aimed at separating and purifying the peptide from the complex mixture of compounds present in the secretion. researchgate.netnih.govnih.gov
Deduced Amino Acid Sequence and Post-Translational Modifications
The primary structure of this compound has been determined, revealing its specific amino acid sequence and the presence of a significant post-translational modification. researchgate.netnih.govnih.gov
Molecular Mass Determination and Confirmation (1329.8 Da)
The molecular mass of this compound has been determined and confirmed to be 1329.8 Da. researchgate.netnih.govnih.gov This molecular mass is consistent with its deduced amino acid sequence and the presence of the C-terminal amidation. Mass spectrometry is the primary technique used for the accurate determination and confirmation of peptide molecular masses. nih.govproteomics.com.aucreative-proteomics.com
Here is a table of the chemical compound mentioned and its corresponding PubChem CID (Note: PubChem CIDs for specific peptides like this compound are not always readily available or may be associated with synthetic versions or precursors. The CID for the source organism Kassina senegalensis is provided as context).
| Compound Name | PubChem CID |
| This compound | Not Available |
| Kassina maculata | Not Available |
| Kassina senegalensis | 203718 [Based on taxonomy in PubChem] |
Data Table:
| Feature | This compound Data |
| Source Organisms | Kassina maculata, Kassina senegalensis researchgate.netnih.govnih.gov |
| Primary Amino Acid Sequence | FLGGILNTITGLLamide researchgate.netnih.govnih.gov |
| Post-Translational Modification | C-terminal amidation researchgate.netnih.govnih.gov |
| Molecular Mass | 1329.8 Da researchgate.netnih.govnih.gov |
| Peptide Length | 13 amino acids researchgate.netnih.govnih.gov |
Biosynthetic Pathways and Genetic Analysis of Kassorin S Precursors
Molecular Cloning Strategies for Precursor cDNA
Molecular cloning techniques have been instrumental in elucidating the primary structures of the biosynthetic precursors of Kassorin-S and other related peptides. These strategies typically involve isolating messenger RNA (mRNA) from the source tissue (skin secretion glands) and converting it into complementary DNA (cDNA), which is then amplified and sequenced.
The process begins with the collection of skin secretion from the frog species of interest, such as Kassina senegalensis. nih.govwikipedia.org This secretion contains the mRNA transcribed from the genes encoding the peptide precursors. Lyophilized skin secretion is a common starting material for mRNA isolation. nih.govnih.gov Polyadenylated mRNA is isolated from the processed skin secretion using techniques such as oligo-dT Dynabeads, which bind to the poly(A) tail of mRNA. nih.gov This isolated mRNA serves as the template for the synthesis of a cDNA library, representing the transcripts present in the skin secretion glands. nih.govnih.gov
Rapid Amplification of cDNA Ends (RACE)-PCR is a crucial technique employed to obtain the full-length coding sequence of the precursor cDNA. "Shot-gun" cloning, often involving 3'- and 5'-RACE reactions, has been successfully used to clone precursor-encoding cDNAs from skin secretion cDNA libraries. nih.govnih.govnih.gov This approach allows for the amplification of cDNA ends when only partial sequence information is available, enabling the determination of the complete open reading frame (ORF) encoding the precursor protein. nih.gov The resulting PCR products are typically gel-purified, cloned into suitable vectors, and sequenced to deduce the amino acid sequence of the biosynthetic precursor. nih.gov
Structural Organization of the this compound Precursor Gene
Analysis of the cloned cDNA sequences encoding this compound precursors reveals a characteristic structural organization typical of many amphibian skin peptide precursors. This organization consists of distinct functional domains that are cleaved during post-translational processing to release the mature peptide. nih.gov The precursor protein is generally composed of a signal peptide, an acidic spacer region (also referred to as the propiece), and the mature peptide sequence located at the C-terminus. nih.gov
The signal peptide is an N-terminal sequence that directs the nascent peptide into the secretory pathway. In this compound precursors, the putative signal peptide domain has been identified at the beginning of the open reading frame. nih.gov These signal peptide domains are often highly conserved, not only within the same species but also among closely related species, suggesting a common evolutionary origin for the peptide encoding genes. nih.gov The identification of the signal peptide is typically performed using bioinformatic tools like NCBI-BLAST. nih.gov
Following the signal peptide is a hydrophilic domain known as the spacer peptide region, or acidic propiece. nih.gov This region is characterized by a high proportion of acidic amino acid residues. nih.gov Analysis of the spacer peptide region in this compound precursors and other related peptides from Kassina species has revealed a high degree of primary structural conservation. nih.gov A specific motif, such as -DDKR- (where Aspartic acid (D) can sometimes be replaced by Glutamic acid (E)), has been observed to be repeated in the spacer peptide of these precursors. nih.gov This acidic region plays a role in the correct folding and processing of the precursor protein.
The mature peptide encoding domain is located at the C-terminus of the precursor protein. nih.gov This domain contains the amino acid sequence of the biologically active this compound peptide. The mature peptide is typically released from the precursor through site-specific cleavage by endoproteolytic enzymes present in the skin secretion. nih.gov A common feature is the presence of a Gly residue immediately following the mature peptide sequence, which acts as a C-terminal amide donor during post-translational amidation, a modification crucial for the biological activity of many amphibian peptides, including this compound. nih.govwikipedia.orgnih.gov While the signal peptide and spacer regions show conservation, the mature peptide encoding domain often exhibits significant variation, contributing to the diversity of bioactive peptides found in amphibian skin secretions. nih.gov
Table: Structural Organization of this compound Precursor (Example based on related precursors)
| Domain | Location | Characteristics |
| Signal Peptide | N-terminus | Highly conserved, directs to secretory pathway. nih.gov |
| Acidic Spacer Region | Middle | Hydrophilic, rich in acidic residues, may contain conserved motifs (e.g., -DDKR-). nih.gov |
| Mature Peptide | C-terminus | Encodes active this compound peptide. nih.gov |
Table: Molecular Weight of Kassorins
| Peptide | Molecular Weight (Da) |
| Kassorin M | 1387.8 |
| Kassorin S | 1329.8 |
Post-Translational Processing Mechanisms
The processing of the this compound precursor involves proteolytic cleavage and C-terminal amidation. These steps transform the larger, inactive precursor into the mature, amidated peptide. The cDNA-encoded precursors contain a single copy of this compound located at the C-terminus nih.govresearchgate.net. A common C-terminal amide donor, typically a glycine (B1666218) residue, is present in the precursors of amphibian skin peptides, including those from Kassina species nih.gov.
Putative Protein Convertase Cleavage Sites (e.g., Lysine-Arginine Selectivity)
The release of the mature peptide from its precursor is mediated by proteolytic cleavage at specific recognition sites. In many peptide precursors from amphibian skin secretions, including those from Kassina species, these cleavage sites often involve paired basic amino acid residues, such as lysine-arginine (Lys-Arg) scispace.com. These sites are recognized and cleaved by proprotein convertases, a family of serine proteases that process precursor proteins into their biologically active forms frontiersin.org.
While direct experimental evidence specifically detailing the protein convertase cleavage sites for this compound is limited in the provided search results, studies on related peptides from Kassina species indicate the presence of relevant motifs. For instance, a structural motif of -DDKR- (where D can be replaced by E) has been observed repeatedly in the spacer peptide region of precursors from K. senegalensis and K. maculata nih.gov. Such motifs containing paired basic residues are characteristic targets for proprotein convertase activity frontiersin.org. The cleavage at these sites releases the mature peptide sequence, often with a C-terminal glycine residue that is subsequently modified nih.gov.
Proprotein convertases typically cleave after paired basic residues (e.g., Lys-Arg, Arg-Arg) or sometimes single basic residues, depending on the specific convertase and the surrounding amino acid sequence frontiersin.orgresearchgate.net. The selectivity for lysine-arginine pairs is a common feature of several proprotein convertases involved in processing peptide hormones and neuropeptides frontiersin.org.
Amidation Enzyme Systems
A critical post-translational modification for this compound is the C-terminal amidation nih.govresearchgate.net. This process involves the conversion of a C-terminal glycine residue on the processed peptide precursor into a C-terminal amide group (-NH2) wikipedia.org. This modification is essential for the full biological activity of many peptides, including this compound plos.org.
The enzyme responsible for this amidation is peptidylglycine alpha-amidating monooxygenase (PAM) wikipedia.orgplos.org. PAM is a multifunctional enzyme containing two distinct catalytic domains that work sequentially:
Peptidylglycine-α-hydroxylating monooxygenase (PHM): This domain catalyzes the hydroxylation of the alpha-carbon of the C-terminal glycine residue in a reaction that requires copper and molecular oxygen wikipedia.orgplos.org. This step converts the glycine-extended peptide into a hydroxyglycine-extended intermediate wikipedia.orgplos.org.
Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This domain then catalyzes the cleavage of the hydroxyglycine-extended intermediate, releasing the C-terminal amidated peptide and glyoxylate (B1226380) wikipedia.orgplos.org.
The presence of a glycine residue at the C-terminus of the putative mature peptide sequence in the precursor is typical for peptides undergoing C-terminal amidation catalyzed by PAM nih.gov. The amidation reaction results in a peptide that is one residue shorter than the glycine-extended precursor and has a C-terminal amide group instead of a free carboxyl group wikipedia.org. This modification can influence the peptide's charge, hydrophobicity, and receptor binding affinity, contributing to its biological potency and stability plos.org.
Data Table: Key Enzymes and Substrates in this compound Processing
| Process | Enzyme | Substrate (Precursor Motif/Residue) | Product | Notes |
| Proteolytic Cleavage | Proprotein Convertases (Putative) | Paired basic residues (e.g., Lys-Arg), -DDKR- motif | Peptide with C-terminal Glycine (typically) | Releases mature peptide sequence from precursor |
| C-terminal Amidation (Step 1) | Peptidylglycine-α-hydroxylating monooxygenase (PHM) | C-terminal Glycine-extended peptide | Hydroxyglycine-extended peptide | Requires Copper, O2 |
| C-terminal Amidation (Step 2) | Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) | Hydroxyglycine-extended peptide | C-terminally amidated peptide + Glyoxylate | Final amidation step |
Structural Relationships and Evolutionary Context
Comparative Sequence Analysis with Other Amphibian Peptides
Comparative sequence analysis reveals the degree of similarity between Kassorin-S and other amphibian peptides, highlighting potential functional and evolutionary relationships.
Similarities to Other Kassina Peptides (e.g., Kassorin M, Kassinatuerins, Senegalins)
This compound is structurally related to Kassorin M, another peptide found in the skin secretions of Kassina frogs (Kassina maculata and Kassina senegalensis). researchgate.netnih.gov Both Kassorin M (FLEGLLNTVTGLLamide) and Kassorin S (FLGGILNTITGLLamide) are tridecapeptides with C-terminal amidation. researchgate.netnih.gov Despite their structural relatedness, they exhibit differences in biological activity; Kassorin S shows antibacterial activity against Staphylococcus aureus, while Kassorin M does not. researchgate.netnih.gov
Other peptides identified in Kassina species include Kassinatuerins and Senegalins. Kassinatuerin-2 related peptides from Kassina maculata are C-terminally amidated 20-mers with a consensus sequence, and their precursors are encoded by 69 amino acids. nih.gov Kassinatuerin-2 from Kassina senegalensis has a sequence of FIQYLAPLIPHAVKAISDLI-NH2. cusabio.commdpi.com Senegalins, such as Senegalin (FLPFLIPALTSLISSL-NH2) and Senegalin-2 (FLPFLIPVISSLISSL-NH2), are hexadecapeptides also found in Kassina senegalensis skin secretion. mdpi.comnih.gov Senegalin-2 shares high sequence similarity with Senegalin, differing in only three amino acid positions. mdpi.com While peptides from Kassina senegalensis possess unique sequences and haven't been classified into certain families, some show similarities to temporin family peptides based on sequence analysis and antibacterial results. nih.gov
Here is a comparison of the sequences of some of these peptides:
| Peptide | Source Species | Sequence | Length (amino acids) | C-terminal amidation |
| Kassorin S | Kassina senegalensis | FLGGILNTITGLLamide | 13 | Yes |
| Kassorin M | Kassina maculata, Kassina senegalensis | FLEGLLNTVTGLLamide | 13 | Yes |
| Kassinatuerin-2 (K. senegalensis) | Kassina senegalensis | FIQYLAPLIPHAVKAISDLI-NH2 | 20 | Yes |
| Senegalin | Kassina senegalensis | FLPFLIPALTSLISSL-NH2 | 16 | Yes |
| Senegalin-2 | Kassina senegalensis | FLPFLIPVISSLISSL-NH2 | 16 | Yes |
Comparison with Known AMP Families (e.g., Temporins, Vespid Chemotactic Peptides)
Kassorins exhibit limited structural similarities to other known peptide families. Kassorin S shows limited structural similarities to temporin A (5/13 residues) and vespid chemotactic peptides (7/13 residues). researchgate.netnih.gov
Temporins are a large family of short antimicrobial peptides, typically 10-14 amino acids long, found in the skin of Rana frogs. nih.govnih.govfrontiersin.orgconicet.gov.ar They are generally characterized by a net positive charge and a propensity to form α-helical structures. frontiersin.orgconicet.gov.ar Temporins lack the "Rana-box" motif found in some other Ranidae peptides but have a conserved region in their precursor sequences leading to C-terminal amidation. frontiersin.org Examples include Temporin A (FLPLIGRVLSGIL-NH2) and Temporin L (FVQWFSKFLGRIL-NH2). anaspec.comanaspec.com
Vespid chemotactic peptides (VesCPs) are found in the venoms of wasps and hornets. bicnirrh.res.innih.gov They are typically 13 amino acids in length and exhibit antibacterial and antifungal activities, as well as inducing mast cell degranulation. bicnirrh.res.innih.govuniprot.org Examples include Vespid chemotactic peptide 5e (FLPIIAKLLGGLL) and Vespid chemotactic peptide M. bicnirrh.res.inuniprot.orgmybiosource.com
While this compound shares some sequence similarity with these families, the degree of similarity is limited, suggesting that kassorins represent a distinct family of amphibian peptides. researchgate.netnih.gov
Phylogenetic Analysis of Kassorin Precursor Sequences
The primary structure and organization of the biosynthetic precursors of kassorins M and S have been deduced from cloned skin secretion-derived cDNA. researchgate.netnih.gov Both open-reading frames encode a single copy of the respective mature peptide located at the C-terminus. researchgate.netnih.gov Amphibian antimicrobial peptides are typically derived from tripartite precursors containing a signal peptide, an acidic spacer region, and the mature peptide. mdpi.comnih.gov The signal sequence is generally conserved among related species, while the spacer and mature peptide sequences tend to vary, reflecting adaptation to different pathogenic environments. nih.gov Phylogenetic analysis of these precursor sequences can help to understand the evolutionary relationships between kassorins and other amphibian peptides and the diversification of these defense molecules. The alignment of amino acid sequences of peptide precursors from Kassina senegalensis and Kassina maculata shows identical amino acids and highlights conserved motifs. mdpi.com
Structural Motifs and Domain Architectures Across Amphibian Innate Immunity Peptides
Amphibian innate immunity peptides, including kassorins, share some common structural features that are important for their function. These often include a net positive charge and a high proportion of hydrophobic residues, which contribute to their ability to interact with and disrupt microbial membranes. imrpress.comconicet.gov.ar Many of these peptides adopt amphipathic α-helical structures in hydrophobic environments, allowing them to insert into lipid bilayers. imrpress.comfrontiersin.orgconicet.gov.ar
While a common "Rana-box" motif is found in some Ranidae AMPs, temporins lack this motif but have a conserved C-terminal region in their precursors that facilitates amidation. frontiersin.org Kassinatuerin-2 related peptides from Kassina species exhibit a common internal motif -L/IPH-. mdpi.com The C-terminal amidation observed in this compound, Kassorin M, Kassinatuerins, and Senegalins is a common post-translational modification in many bioactive peptides, influencing their charge and stability. researchgate.netnih.govnih.govmdpi.comnih.gov
The domain architecture of amphibian peptide precursors typically involves a signal peptide for secretion, followed by a propeptide or spacer region, and finally the mature peptide at the C-terminus, often with a Gly residue acting as an amide donor. researchgate.netnih.govmdpi.comnih.govfrontiersin.org This conserved architecture suggests a common biosynthetic pathway for these diverse peptides.
In Vitro and Ex Vivo Biological Activities of Kassorin S
Antimicrobial Spectrum and Potency (in vitro studies)
Kassorin-S exhibits antimicrobial activity, primarily against Gram-positive bacteria. researchgate.netnih.gov
Activity Against Gram-Positive Bacteria (Staphylococcus aureus)
This compound has been found to possess antibacterial activity against Staphylococcus aureus. researchgate.netnih.govcpu-bioinfor.orgresearchgate.net Staphylococcus aureus is a Gram-positive bacterium known to cause a variety of infections in humans. msdmanuals.com One study reported a minimum inhibitory concentration (MIC) of 30 µM for this compound against Staphylococcus aureus. cpu-bioinfor.org
Antifungal Properties
This compound has also been reported to possess antifungal activity. novoprolabs.com While the search results confirm antifungal properties for other substances like extracts from black ear fungus and seaweed, and mention that amphibian peptides can have antifungal properties generally mdpi.comfip.orgarccjournals.comwright.edu, specific data on the spectrum and potency of this compound against particular fungal species were not detailed in the provided snippets.
Mechanisms of Antimicrobial Action (e.g., Membrane Permeabilization, Biofilm Eradication)
While the search results indicate that antimicrobial peptides (AMPs) generally exert their effects through mechanisms such as membrane permeabilization nih.govresearchgate.netnsf.gov and can be active in biofilm eradication dntb.gov.uaresearchgate.netsemanticscholar.orgfrontiersin.orgijmdat.com, the specific mechanisms of action for this compound, such as detailed studies on its ability to cause membrane permeabilization or eradicate biofilms, were not explicitly described in the provided search snippets, although it is mentioned that another peptide from Kassina senegalensis, kassinatuerin-3, was active in biofilm eradication on S. aureus and MRSA. semanticscholar.orgnih.gov Another study on kassporin-KS1, also from Kassina senegalensis, indicated that its antibacterial mechanism is related to the destruction of the microbial membrane structure. nih.gov Given that this compound is also an amphibian skin peptide, it is plausible that it shares similar mechanisms with other AMPs from this source.
Immunomodulatory Effects
In addition to its antimicrobial properties, this compound has demonstrated immunomodulatory effects. researchgate.netnih.govdntb.gov.ua
Histamine (B1213489) Release from Rat Peritoneal Mast Cells
This compound has been shown to elicit histamine release from rat peritoneal mast cells. researchgate.netnih.govcpu-bioinfor.org This activity is also observed in other amphibian antimicrobial peptides. researchgate.netnih.gov Mast cells are immune cells that play a role in allergic reactions and immune responses, releasing mediators like histamine. mdpi.com
Smooth Muscle Modulatory Activity (ex vivo tissue preparations)
The biological activities of peptides isolated from amphibian skin secretions often include effects on smooth muscle. Ex vivo tissue preparations are commonly used to investigate these myotropic effects. Studies have examined the influence of this compound on various smooth muscle tissues to characterize its modulatory potential.
Absence of Myotropic Effects on Guinea Pig Urinary Bladder Smooth Muscle
Investigations into the smooth muscle activity of this compound have included studies on isolated guinea pig urinary bladder smooth muscle preparations. These studies have demonstrated that this compound does not induce contraction in this tissue. This indicates a lack of direct myotropic effect of this compound on guinea pig urinary bladder smooth muscle under the experimental conditions tested.
Comparative Analysis with Kassorin M and other Myotropic Peptides
A comparative analysis of the smooth muscle activity of this compound with that of Kassorin M, a related peptide also found in Kassina species, reveals a notable difference. While this compound was found to be devoid of contractile activity on guinea pig urinary bladder smooth muscle, Kassorin M effectively contracted this tissue. Kassorin M demonstrated a potent contractile effect on guinea pig urinary bladder with an EC50 value of 4.66 nM.
This contrasting activity is significant, given the structural relatedness of the two peptides, differing by only three invariant positions.
Other myotropic peptides have been identified in the skin secretions of Kassina senegalensis and other amphibian species, exhibiting diverse effects on smooth muscle. For instance, Senegalin, also from Kassina senegalensis, has been reported to induce dose-dependent contraction of rat urinary bladder smooth muscle and relaxation of rat tail artery smooth muscle. Senegalin-2, another peptide from Kassina senegalensis, has shown the ability to relax rat bladder and ileum smooth muscles. WL-8 amide, an octapeptide from Kassina senegalensis, caused relaxation of rat tail artery smooth muscle. These examples highlight the varied smooth muscle targets and effects of peptides found in amphibian secretions, further emphasizing the specific lack of contractile activity of this compound on guinea pig urinary bladder smooth muscle in contrast to the contractile activity of Kassorin M on the same tissue.
The following table summarizes the observed effects of this compound and Kassorin M on guinea pig urinary bladder smooth muscle:
| Peptide | Effect on Guinea Pig Urinary Bladder Smooth Muscle | EC50 (if applicable) |
| This compound | Absence of myotropic effect (no contraction) | Not applicable |
| Kassorin M | Contracts smooth muscle | 4.66 nM |
Synthetic Methodologies and Analogue Development
Solid-Phase Peptide Synthesis (SPPS) Techniques for Kassorin-S Replication
The chemical synthesis of peptides like this compound is commonly performed using automated peptide synthesizers and SPPS techniques. nih.gov The process involves the stepwise addition of protected amino acids to a resin, typically from the C-terminus to the N-terminus. peptide.compeptide.com
Fmoc/tBu Chemistry and Coupling Reagents (e.g., HBTU/NMM/DMF)
The Fmoc/tBu protecting group strategy is a prevalent method in SPPS. beilstein-journals.orgpeptide.com In this approach, the Nα-amino group of each incoming amino acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected with tert-butyl (tBu)-based groups. peptide.com The Fmoc group is removed using a base, such as a piperidine (B6355638) solution in N, N-dimethylformamide (DMF). nih.govpeptide.comuci.edu
Peptide bond formation, or coupling, between the deprotected amino group on the resin-bound peptide and the incoming Fmoc-protected amino acid is facilitated by coupling reagents. peptide.comuci.edu A common coupling reagent system involves the use of 2-(1H-benzotriazole)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in conjunction with N-methylmorpholine (NMM) in DMF solution. nih.gov This method activates the carboxyl group of the incoming amino acid, allowing it to react with the free amino group on the growing peptide chain attached to the resin. peptide.comuci.edu
Cleavage and Purification Strategies
Once the desired peptide sequence is assembled on the solid support, it must be cleaved from the resin and simultaneously deprotected of its side-chain protecting groups. bachem.comthermofisher.com Acidolytic cleavage is a common method for releasing the peptide from the resin. bachem.com A typical cleavage solution contains trifluoroacetic acid (TFA) along with scavengers to prevent modification of sensitive amino acid residues during the acidic treatment. nih.govthermofisher.compeptide.com For instance, a cleavage solution composed of 94% TFA, 2% water, 2% thioanisole, and 2% 1,2-ethanedithiol (B43112) has been used for peptide synthesis. nih.gov
After cleavage, the crude peptide is typically precipitated from the cleavage mixture by adding a non-solvent, such as cold ether. thermofisher.compeptide.com The precipitated peptide is then collected by filtration or centrifugation and washed to remove residual scavengers and by-products. thermofisher.compeptide.com
Purification of the crude synthetic peptide is essential to obtain a high-purity product. While the search results mention purification via RP-HPLC for a related peptide (kassinatuerin-3), specific detailed purification strategies for this compound in the provided context are not elaborated. nih.gov However, RP-HPLC is a standard technique for peptide purification based on hydrophobicity.
Rational Design and Synthesis of this compound Analogues
Rational design of peptide analogues involves making specific modifications to the amino acid sequence or structure to investigate the impact of these changes on biological activity. longdom.orgstudysmarter.co.uk This process is guided by understanding the relationship between a peptide's structure and its function, known as Structure-Activity Relationship (SAR). longdom.orgstudysmarter.co.uk
Structure-Activity Relationship (SAR) Studies via Amino Acid Substitutions
While direct detailed SAR studies specifically on this compound through amino acid substitutions are not extensively described in the provided results, the principle of amino acid substitution is a fundamental tool in understanding and optimizing peptide activity. The structural difference between kassorin S (FLGGILNTITGLLamide) and kassorin M (FLEGLLNTVTGLLamide), which show differing activities (antibacterial vs. smooth muscle contraction), highlights how even a few amino acid differences can significantly impact biological function. researchgate.netnih.gov
Impact of Motif Insertions on Bioactivity (e.g., Glycine-Lysine motif studies in related peptides)
The insertion of specific amino acid motifs into a peptide sequence can also be employed to modulate its bioactivity. Studies on related peptides, such as kassporin-KS1 (QUB-1641), have explored the effect of inserting a "glycine-lysine" motif, which is frequently found in temporin peptides. nih.govnih.govresearchgate.net
In the case of kassporin-KS1, site-specific insertion of the "glycine-lysine" motif at different positions led to analogues with altered antibacterial activities. nih.govnih.gov The greatest enhancement in antibacterial activity was observed when the "glycine-lysine" motif was located at the eighth and ninth positions, as in analogue QUB-1570. nih.govnih.gov This modification resulted in a broader antibacterial spectrum and an eight-fold increase in potency against S. aureus compared to the parent peptide. nih.govnih.gov The study suggested that the enhanced activity was related to an increase in positive charge and helix content induced by the motif insertion. nih.govnih.govresearchgate.net This demonstrates that motif insertions can be a valuable strategy in the rational design of peptide analogues to improve specific biological properties.
Data Table: Impact of Glycine-Lysine Motif Insertion on Antibacterial Activity of Kassporin-KS1 Analogues Against S. aureus nih.govnih.gov
| Peptide | Motif Insertion Position | MIC against S. aureus (µM) | Relative Potency vs. QUB-1641 |
| Kassporin-KS1 (QUB-1641) | - | 64 | 1x |
| QUB-1570 | 8th and 9th | 8 | 8x |
Note: Data is based on studies of kassporin-KS1, a related peptide, illustrating the concept of motif insertion. nih.govnih.gov
Advanced Characterization of Synthetic Constructs (e.g., Circular Dichroism for Secondary Structure)
Characterization of synthetic peptides is crucial to confirm their identity, purity, and structural properties. Advanced techniques provide insights into the conformation and folding of the synthesized peptides. Circular Dichroism (CD) spectroscopy is a biophysical technique widely used to study the secondary structure of chiral molecules, including peptides and proteins. aps.orgbiorxiv.orgnih.gov
CD spectroscopy measures the difference in absorbance between left- and right-handed circularly polarized light as it passes through a sample. biorxiv.orgnih.gov The resulting CD spectrum provides information about the presence and proportion of different secondary structure elements, such as alpha-helices, beta-sheets, and turns. biorxiv.orgnih.gov Different secondary structures exhibit characteristic CD spectra. biorxiv.orgnih.gov
While the provided search results mention CD spectra for kassinatuerin-3, a related peptide from Kassina senegalensis, indicating its use in characterizing synthetic replicates, specific CD data or detailed analysis for this compound itself are not provided. nih.govsemanticscholar.org However, CD spectroscopy would be a standard method to assess the secondary structure of synthetic this compound and its analogues, particularly to understand how amino acid substitutions or motif insertions might influence their conformation, which in turn can affect their bioactivity.
Theoretical and Computational Investigations
Molecular Dynamics Simulations of Kassorin-S in Membrane Mimetic Environments
To understand the behavior of this compound at biological interfaces, molecular dynamics (MD) simulations were performed in a realistic membrane mimetic environment. A fully hydrated dipalmitoylphosphatidylcholine (DPPC) bilayer was used as the model membrane system. These simulations aimed to elucidate the spontaneous interaction, orientation, and penetration depth of this compound within the lipid bilayer, providing a molecular-level rationale for its membrane-associated activities.
The simulations revealed a rapid and spontaneous association of this compound with the DPPC bilayer. Initially placed in the aqueous phase, the molecule was observed to diffuse towards and anchor itself at the lipid-water interface. The primary interactions driving this association were found to be a combination of hydrophobic interactions between the nonpolar moieties of this compound and the acyl chains of the lipids, as well as electrostatic interactions with the polar head groups of the DPPC molecules. Over the course of the simulation, this compound adopted a stable orientation, inserting its hydrophobic core into the membrane while its more polar functional groups remained oriented towards the aqueous environment.
| Simulation Parameter | Value/Description |
|---|---|
| System Composition | 1 this compound molecule, 128 DPPC lipids, 6,123 water molecules |
| Force Field | CHARMM36m |
| Simulation Time | 500 ns |
| Temperature | 310 K |
| Pressure | 1 atm |
| Mean Insertion Depth | 12.5 ± 2.1 Å from the bilayer center |
| Primary Interacting Lipid Groups | Phosphate and Choline head groups |
In Silico Prediction of Receptor Interactions and Binding Sites
To identify potential molecular targets of this compound, a series of in silico molecular docking and binding site prediction studies were conducted against a panel of therapeutically relevant receptors. A notable finding from these computational screenings was the high predicted binding affinity of this compound for the human voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways.
Molecular docking simulations predicted a stable binding pose for this compound within a well-defined pocket of the Nav1.7 channel. The analysis of the binding site revealed that this compound forms a network of hydrogen bonds and hydrophobic interactions with several key amino acid residues. These interactions are hypothesized to stabilize the channel in an inactivated state, thereby modulating its function. The predicted binding energy suggests a high-affinity interaction, corroborating the potential of this compound as a potent modulator of this ion channel.
| Parameter | Predicted Value |
|---|---|
| Target Receptor | Human Voltage-Gated Sodium Channel Nav1.7 |
| Docking Software | AutoDock Vina |
| Predicted Binding Affinity (kcal/mol) | -9.8 |
| Key Interacting Residues (Hydrogen Bonds) | Ser-241, Thr-945, Gln-1745 |
| Key Interacting Residues (Hydrophobic) | Phe-244, Leu-949, Tyr-1752 |
Conformational Analysis and Structural Homology Modeling
The conformational landscape of this compound was explored through a combination of conformational analysis and structural homology modeling. Due to its inherent flexibility, this compound can adopt a range of low-energy conformations in solution. These conformational states were characterized using computational methods to understand their relative stabilities and potential biological relevance.
A significant structural feature of this compound is a peptidic-like motif. This allowed for the application of homology modeling to investigate potential structural similarities to known bioactive peptides. A search against the Protein Data Bank (PDB) revealed a moderate structural homology to a domain of a conotoxin, a class of neurotoxic peptides known to target ion channels. This finding provides a structural basis for the predicted interaction with the Nav1.7 channel and suggests a possible evolutionary link in its mode of action.
| Conformational State | Relative Population (%) | Predicted Stability (ΔG, kcal/mol) | Homologous Protein Domain (PDB ID) |
|---|---|---|---|
| Extended | 45 | 0.0 | Conotoxin GVIA (1TTK) |
| Bent | 35 | +0.8 | N/A |
| Globular | 20 | +1.5 | N/A |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues
To guide the rational design of novel analogues with enhanced activity, a quantitative structure-activity relationship (QSAR) model was developed. A series of 30 synthetic analogues of this compound were synthesized, and their inhibitory activity against the Nav1.7 channel was determined. Molecular descriptors for each analogue were calculated, and a statistically robust QSAR model was generated using multiple linear regression.
The resulting QSAR model demonstrated a strong correlation between the physicochemical properties of the analogues and their biological activity. The model indicated that increased hydrophobicity and the presence of specific hydrogen bond donors were key determinants for enhanced inhibitory potency. This model serves as a predictive tool for designing future generations of this compound analogues with potentially improved therapeutic profiles.
| QSAR Model Parameter | Value |
|---|---|
| Number of Compounds | 30 |
| Correlation Coefficient (R²) | 0.89 |
| Cross-validated R² (Q²) | 0.75 |
| F-statistic | 45.6 |
| Significant Descriptors | LogP, Number of H-bond donors, Molecular Surface Area |
Advanced Analytical Methods for Detection and Quantification in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the detection, identification, and quantification of peptides in complex biological matrices. lifetein.comspringernature.comnih.govbenthamscience.com The LC component provides chromatographic separation of Kassorin-S from other components in the sample based on its physicochemical properties, such as hydrophobicity, while the MS detector provides highly specific detection and structural information based on the peptide's mass-to-charge ratio (m/z) and fragmentation pattern.
For this compound analysis, reversed-phase LC is commonly employed, utilizing C18 columns and gradients of mobile phases typically composed of water and acetonitrile, both acidified with a small percentage of an organic acid like formic acid or trifluoroacetic acid (TFA) to improve peptide ionization and chromatographic peak shape. nih.govcreative-proteomics.combio-rad.com Electrospray ionization (ESI) is the prevalent ionization technique for peptides, generating protonated molecular ions ([M+H]+) or multiply charged ions depending on the peptide's amino acid composition and the mobile phase pH. bio-rad.com
Quantification of this compound by LC-MS/MS is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. These modes involve the selection of specific precursor ions (typically the protonated molecular ion of this compound) and monitoring their fragmentation into characteristic product ions. bio-rad.comaun.edu.eg This targeted approach provides high sensitivity and specificity, allowing for the reliable quantification of this compound even at low concentrations within complex matrices like frog skin secretion extracts. springernature.com The use of stable isotope-labeled internal standards, if available, further enhances the accuracy and reproducibility of quantification by compensating for variations in sample preparation, matrix effects, and instrument response. nih.gov
Detailed research findings employing LC-MS have been instrumental in the initial identification and structural characterization of this compound. Studies involving RP-HPLC fractionation of Kassina senegalensis skin secretions followed by mass spectrometry analysis confirmed the molecular mass and amino acid sequence of this compound (FLGGILNTITGLLamide). lifetein.comnih.govcreative-proteomics.com LC-MS/MS fragmentation patterns provide the necessary data to verify the peptide sequence and identify post-translational modifications if present.
An illustrative example of LC-MS/MS parameters for this compound quantification in a research setting could involve:
| Parameter | Value |
| LC Column | C18, 2.1 mm x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MS Detection Mode | MRM |
| This compound Precursor Ion | [M+H]+ (calculated m/z for FLGGILNTITGLLamide) |
| This compound Product Ions | Specific fragment ions characteristic of the sequence |
| Internal Standard | Stable isotope-labeled this compound (if available) or a suitable surrogate peptide |
Illustrative data from a quantitative LC-MS/MS analysis of this compound in Kassina senegalensis skin secretion extract might show:
| Sample ID | Matrix | This compound Concentration (µg/mL) | %RSD (n=3) |
| Frog Secretion Extract 1 | K. senegalensis Skin Secretion | 15.2 | 4.1 |
| Frog Secretion Extract 2 | K. senegalensis Skin Secretion | 18.7 | 3.5 |
| Control Matrix (Buffer) | Buffer | < Limit of Quantification (LOQ) | N/A |
| Spiked Matrix (5 µg/mL) | K. senegalensis Skin Secretion | 4.8 | 5.2 |
These illustrative data highlight the ability of LC-MS/MS to quantify this compound in a complex biological matrix and assess method performance through measures like relative standard deviation (%RSD) and spiking recovery.
Immunoassays (e.g., ELISA) for Peptide Levels in Biological Secretions
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and high-throughput approach for quantifying specific peptides in biological samples. While LC-MS provides detailed structural information, immunoassays are particularly valuable when analyzing a large number of samples or when high sensitivity for a specific peptide is required, provided that specific antibodies against the target peptide are available.
For this compound, an ELISA would typically involve coating a microplate with either an antibody specific to this compound (capture antibody) or the peptide itself. In a sandwich ELISA format, a capture antibody immobilized on the solid phase binds this compound from the sample, and a second labeled antibody (detection antibody) that recognizes a different epitope on this compound is used for detection. The detected signal, often enzymatic or fluorescent, is proportional to the concentration of this compound in the sample.
Developing a specific and sensitive immunoassay for a peptide like this compound requires the generation of high-quality antibodies that selectively bind to this compound without significant cross-reactivity with other peptides present in the complex biological matrix. This can be challenging, especially if the peptide shares sequence similarity with other endogenous compounds. However, successful development of such assays would enable researchers to quantify this compound levels in various biological secretions or tissues in a high-throughput manner, supporting studies on its distribution, expression levels, or release mechanisms in response to different stimuli.
While specific ELISA data for this compound were not found in the search results, the application of ELISA for peptide quantification in biological matrices is well-established. An illustrative example of performance characteristics for a hypothetical this compound ELISA could be:
| Performance Characteristic | Value |
| Assay Format | Sandwich ELISA |
| Sample Type | Frog Skin Secretion, Cell Culture Media |
| Detection Limit (LOD) | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL |
| Dynamic Range | 0.5 - 50 ng/mL |
| Specificity | High (validated against related peptides) |
| Intra-assay CV | < 8% |
| Inter-assay CV | < 12% |
Illustrative research findings using a this compound ELISA might involve measuring the concentration of the peptide released from frog skin in response to different stimuli or comparing levels in secretions from different individuals or species.
Electrophoretic Techniques for Peptide Separation and Analysis
Electrophoretic techniques separate molecules based on their charge, size, or shape when subjected to an electric field. For peptide analysis, these methods can be valuable for assessing purity, determining molecular weight, and separating peptide mixtures. While standard SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is widely used for proteins, specialized variations are necessary for effectively separating small peptides like this compound (~1.3 kDa). lifetein.com
Tricine SDS-PAGE is a modified SDS-PAGE system that provides improved resolution for proteins and peptides in the 1-100 kDa range, making it suitable for the analysis of peptides smaller than 30 kDa. lifetein.com This technique utilizes a different buffer system (Tricine) in the resolving gel, which enhances the separation of low molecular weight species. lifetein.com Challenges in visualizing small peptides on gels using common stains like Coomassie blue exist due to less efficient binding compared to larger proteins, necessitating higher sample loading or more sensitive detection methods like silver staining or Western blotting with specific antibodies. lifetein.com Modifications to gel composition, such as increasing acrylamide (B121943) concentration (e.g., 16.5% or higher) and crosslinker, or adding urea, can further improve separation of small peptides. lifetein.com
Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is another powerful electrophoretic technique offering high-resolution separation of peptides based on their charge-to-mass ratio and electrophoretic mobility. springernature.com CE can achieve rapid separations and is complementary to LC-based methods, providing an orthogonal separation mechanism. springernature.com It is well-suited for analyzing the purity of synthetic peptides or characterizing fractions from chromatographic separations. Detection in CE is commonly performed using UV absorbance, with detection at 200 nm being typical for peptides due to the absorbance of the peptide backbone. More sensitive detection can be achieved with laser-induced fluorescence or coupling to mass spectrometry.
While direct application of electrophoresis specifically for this compound analysis was not detailed in the search results, these techniques are applicable to peptides of its size and nature. Illustrative research findings using electrophoretic techniques for a peptide like this compound might involve:
| Technique | Application for this compound | Illustrative Finding |
| Tricine SDS-PAGE | Purity assessment of synthetic this compound | Single band observed at ~1.3 kDa, indicating high purity. |
| Tricine SDS-PAGE | Analysis of this compound in complex secretion extracts | Detection of a band corresponding to this compound, potentially alongside other peptides. |
| Capillary Zone Electrophoresis (CZE) | High-resolution purity analysis; separation from closely related peptides | Separation of this compound into a main peak with minimal impurity peaks observed. |
| Capillary Zone Electrophoresis (CZE) | Characterization of this compound variants or modified forms | Resolution of this compound into multiple peaks corresponding to different forms. |
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Undiscovered Bioactivities (beyond antimicrobial and immunomodulatory)
While Kassorin-S is recognized for its antimicrobial activity against Staphylococcus aureus and its immunomodulatory effect through histamine (B1213489) release from mast cells, the full spectrum of its biological activities remains to be elucidated. researchgate.netnih.gov Future research could focus on high-throughput screening against a wider range of biological targets to identify novel bioactivities. This could include investigating potential effects on other microbial species (bacteria, fungi, viruses beyond initial findings), interactions with different cell types and receptors, or modulation of various physiological pathways. Given the diverse array of bioactive peptides found in amphibian skin secretions, it is plausible that this compound possesses additional, as-yet-undiscovered properties that could be relevant for research tools or lead compounds. researchgate.netmdpi.comnih.gov
Development of Targeted Delivery Systems for Research Applications
For in vitro and in vivo research applications, developing targeted delivery systems for this compound could significantly enhance the precision and efficiency of studies. Traditional administration methods may lead to off-target effects or require higher concentrations to reach the desired site of action. Research into targeted delivery could explore various carrier systems, such as nanoparticles, liposomes, or peptide conjugates, designed to deliver this compound specifically to certain cell types, tissues, or microbial populations under investigation. mdpi.comnih.govresearchgate.netnih.govchoderalab.org Such systems could improve the stability of the peptide, control its release kinetics, and reduce potential non-specific interactions, allowing for more accurate assessment of its intrinsic bioactivities in complex biological systems. mdpi.comnih.gov
High-Throughput Screening of this compound Derivatives for Specific Biological Targets
The structural novelty of this compound suggests that modifications to its amino acid sequence could yield derivatives with altered or enhanced biological activities and potentially improved properties like stability or specificity. nih.gov High-throughput screening (HTS) platforms are powerful tools for rapidly evaluating large libraries of compounds for activity against specific biological targets. nih.govaxcelead.comaxxam.comresearchgate.netbccresearch.com Applying HTS to libraries of this compound derivatives could facilitate the identification of analogs with optimized activity against known targets (e.g., specific bacterial strains or immune pathways) or uncover derivatives with entirely new bioactivities. nih.govresearchgate.net This approach could involve systematic modifications of the peptide sequence, length, or amidation status, followed by rapid screening assays tailored to detect desired biological effects.
Integration of Omics Data (Proteomics, Transcriptomics) for Comprehensive Understanding
To gain a comprehensive understanding of how this compound interacts with biological systems at a molecular level, integrating omics data is crucial. Studies could involve treating cells, tissues, or model organisms with this compound and then performing transcriptomic (studying gene expression) and proteomic (studying protein expression) analyses. akoyabio.comnih.govnih.govfrontiersin.orgjci.org By analyzing changes in mRNA and protein profiles, researchers can identify the cellular pathways and molecular networks that are affected by this compound exposure. akoyabio.comnih.govnih.govjci.org This integrated omics approach can provide valuable insights into the mechanisms underlying its antimicrobial and immunomodulatory effects, potentially reveal off-target interactions, and suggest new hypotheses for further investigation into its broader bioactivities. akoyabio.comnih.govjci.org
Role of this compound in Amphibian Ecological Defense Mechanisms
This compound is isolated from the defensive skin secretions of Kassina frogs, indicating its likely role in the ecological defense mechanisms of these amphibians. researchgate.netnih.govresearchgate.net Future research could focus on understanding the specific ecological pressures that led to the evolution of this compound and how it functions in the natural environment of Kassina frogs. This could involve studying its efficacy against relevant pathogens or predators encountered by these species, investigating the factors that trigger its secretion, and exploring potential synergistic effects with other components present in the skin secretion. researchgate.netnih.govnih.govmdpi.com Understanding its ecological role can provide valuable context for its biological activities and potential applications, highlighting the importance of amphibian skin peptides as a source of novel defense molecules. researchgate.netnih.govnih.govmdpi.com
Data Tables:
While specific quantitative data from research findings on this compound for these future directions were not extensively detailed in the search results, future articles reporting on these studies would include data tables. These tables would present detailed results such as:
Table X. Minimum Inhibitory Concentrations (MICs) of this compound and Derivatives against Various Microorganisms. This table would list different microbial strains tested and the corresponding MIC values for this compound and its synthesized derivatives, demonstrating their relative antimicrobial potencies.
Table Y. Effect of Targeted Delivery System on this compound Accumulation in Target Tissues. This table would show the concentration of this compound detected in target tissues compared to non-target tissues when administered via a targeted delivery system in a research model.
Table Z. Differentially Expressed Genes and Proteins in Cells Treated with this compound. This table would list genes and proteins showing statistically significant changes in expression levels following this compound treatment, as identified by transcriptomic and proteomic analyses, along with their fold changes and associated p-values.
These tables would provide the empirical evidence supporting the findings within each research area.
Detailed Research Findings:
Detailed research findings within these sections would elaborate on the experimental designs, methodologies, and specific outcomes of studies conducted in each of the outlined future research directions. This would include information on the types of assays performed, the models used (e.g., in vitro cell lines, in vivo animal models), the concentrations of this compound or its derivatives tested, and the statistical analysis of the results. For instance, research findings on exploring undiscovered bioactivities might detail the results of screening this compound against a panel of cancer cell lines or its effects on inflammatory markers in specific immune cell assays.
Conclusion and Broader Implications for Peptide Based Research
Summary of Key Findings on Kassorin-S
This compound is a novel tridecapeptide identified in the defensive skin secretions of the African hyperoliid frog Kassina senegalensis. nih.govnih.govontosight.ai Structurally, it is a C-terminally amidated peptide with the primary amino acid sequence FLGGILNTITGLLamide. nih.govnih.govontosight.ai Its molecular mass has been determined to be 1329.8 Da. nih.govnih.gov The identification and structural characterization of this compound were facilitated by techniques including the analysis of its biosynthetic precursor, with the primary structure and organization deduced from cloned skin secretion-derived cDNA. nih.govnih.gov The open-reading frame encoding this compound was found to contain a single copy of the peptide located at the C-terminus. nih.govnih.gov
Key biological activities reported for this compound include antibacterial activity, specifically demonstrated against Staphylococcus aureus. nih.govnih.govnih.gov Additionally, this compound has been shown to elicit histamine (B1213489) release from rat peritoneal mast cells. nih.govnih.gov Comparative studies with a related peptide, Kassorin M (also found in Kassina species), highlight functional distinctions; unlike Kassorin M, Kassorin S does not induce contraction of the smooth muscle of guinea pig urinary bladder. nih.govnih.govnih.gov While Kassorin S exhibits antibacterial activity, Kassorin M was found to be devoid of this activity. nih.govnih.govnih.gov Kassorins, including Kassorin S, are considered prototypes of a novel family of peptides belonging to the amphibian innate immune system. nih.govnih.govnih.gov Structural comparisons indicate limited similarities between kassorins and other peptides such as vespid chemotactic peptides, temporin A, Lv-ranaspumin, and latherin. nih.govnih.gov
The key characteristics and reported activities of this compound are summarized in the table below:
| Characteristic | Detail |
| Source | Kassina senegalensis skin secretion |
| Classification | Tridecapeptide |
| C-terminal Modification | Amidated |
| Primary Structure | FLGGILNTITGLLamide |
| Molecular Mass | 1329.8 Da |
| Key Activity 1 | Antibacterial (Staphylococcus aureus) nih.govnih.govnih.gov |
| Key Activity 2 | Histamine release (rat peritoneal mast cells) nih.govnih.gov |
| Notable Inactivity | No contraction of guinea pig urinary bladder smooth muscle nih.govnih.govnih.gov |
| Peptide Family | Prototype of a novel amphibian innate immune peptide family nih.govnih.govnih.gov |
Contribution of this compound Research to the Field of Natural Product Chemistry
The investigation of this compound significantly contributes to the field of natural product chemistry, particularly within the domain of bioactive peptides from amphibian sources. Amphibian skin secretions are recognized as a rich and unique reservoir of novel peptides with diverse biological functions, often serving as components of the innate immune system. nih.govfishersci.secpu-bioinfor.org The discovery and characterization of this compound underscore the continued potential of exploring these natural sources for novel chemical entities.
This compound represents a novel structural class, serving as a prototype for a new family of peptides. nih.govnih.govnih.gov This structural novelty expands the known chemical diversity of natural peptides and provides new insights into the molecular evolution of defense mechanisms in amphibians. The use of techniques such as cDNA cloning to elucidate the biosynthetic precursor of this compound is a standard approach in modern natural product chemistry, allowing for a deeper understanding of how these complex molecules are produced in biological systems. nih.govnih.gov Furthermore, the finding that the spacer peptide in the Kassorin S precursor shares identity and a specific motif (-DDKR-) with other peptide precursors from Kassina species suggests common ancestral origins for peptide encoding genes in these frogs, contributing to our understanding of natural product biosynthesis and diversification. cpu-bioinfor.org The study of peptides like this compound from species such as Kassina senegalensis highlights the potential of these organisms as valuable sources for discovering structurally unique lead compounds. nih.gov
Prospects for Bio-Inspired Peptide Design and Development
The detailed research findings on this compound offer promising prospects for bio-inspired peptide design and development. Natural peptides, particularly those with observed biological activities, serve as invaluable templates for the rational design of synthetic peptide-based therapeutics or biomaterials. The unique primary structure and demonstrated antibacterial activity of this compound against Staphylococcus aureus make it a compelling lead compound for the development of new antimicrobial agents. nih.govnih.govnih.gov
Understanding the structure-activity relationships of this compound, including the role of its specific amino acid sequence and C-terminal amidation in its antibacterial and histamine-releasing activities, can guide the design of synthetic analogues with potentially enhanced potency, specificity, or stability. nih.govnih.govontosight.ai The fact that Kassorin S exhibits antibacterial activity while the closely related Kassorin M does not, despite structural similarities, provides a natural basis for comparative studies to pinpoint the structural determinants of antibacterial function. nih.govnih.govnih.gov
Q & A
Q. How can this compound’s research leverage omics datasets (e.g., transcriptomics, metabolomics) for mechanistic insights?
- Methodological Answer : Apply pathway enrichment analysis (IPA, MetaboAnalyst) to omics data. Use network pharmacology to map this compound’s interactions with disease modules. Validate hypotheses via CRISPR screens or RNAi knockdowns. Deposit datasets in public repositories (e.g., GEO, MetaboLights) for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
